REACTION_SMILES
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[CH:1]1([c:4]2[n:5][c:6]([C:14]([Cl:15])([Cl:16])[Cl:17])[n:7][c:8]([C:10]([Cl:11])([Cl:12])[Cl:13])[n:9]2)[CH2:2][CH2:3]1.[NH3:18].[O:19]1[CH2:20][CH2:21][CH2:22][CH2:23]1.[OH2:24]>>[CH:1]1([c:4]2[n:5][c:6]([NH2:18])[n:7][c:8]([C:10]([Cl:11])([Cl:12])[Cl:13])[n:9]2)[CH2:2][CH2:3]1
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Name
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ClC(Cl)(Cl)c1nc(C2CC2)nc(C(Cl)(Cl)Cl)n1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)(Cl)c1nc(C2CC2)nc(C(Cl)(Cl)Cl)n1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
N
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
C1CCOC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O
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Name
|
|
Type
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product
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Smiles
|
Nc1nc(C2CC2)nc(C(Cl)(Cl)Cl)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |